![molecular formula C9H4BrF2N3O B1467619 1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1479395-68-0](/img/structure/B1467619.png)
1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The compound “1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” seems to be a complex organic molecule. It appears to contain a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a carbaldehyde group (-CHO), which is a formyl group and is often involved in condensation reactions .
Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide an analysis of the chemical reactions this compound might undergo. The presence of the bromo and fluoro groups could make it a candidate for further substitution reactions. The carbaldehyde group might be involved in condensation reactions .Scientific Research Applications
Fluorescence Probing and Biological Applications
1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives have been explored for their potential in biological applications. A notable instance is the development of a fluorescence probe with characteristics of intramolecular charge transfer and aggregation-induced emission enhancement. This probe demonstrated high selectivity and sensitivity towards homocysteine, an amino acid associated with various health conditions, showcasing potential applications in biological systems for researching the effects of homocysteine and other amino acids (Chu et al., 2019).
Antimicrobial and Antioxidant Activity
The compound has been a part of the synthesis of various derivatives that have been tested for antimicrobial and antioxidant activities. For instance, new 1,2,3-triazolyl pyrazole derivatives showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating potential applications in the development of new antimicrobial agents (Bhat et al., 2016). Similarly, other studies have synthesized and tested compounds for their antimicrobial properties, providing insights into the structural requirements for biological activity and the potential for developing new therapeutic agents (Swamy et al., 2019).
Crystallography and Structural Analysis
The crystal structures of various derivatives of 1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde have been reported, providing valuable information about the molecular conformation and intermolecular interactions. These studies contribute to understanding the structural aspects of these compounds and their potential implications in biological activity and material science (Gonzaga et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N3O/c10-7-1-5(11)2-8(12)9(7)15-3-6(4-16)13-14-15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCMMRCWLNGZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N2C=C(N=N2)C=O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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